molecular formula C11H13N3O3 B2636716 Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate CAS No. 1471-85-8

Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate

Cat. No.: B2636716
CAS No.: 1471-85-8
M. Wt: 235.243
InChI Key: YVZPFROYTHZESM-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C11H13N3O3 and its molecular weight is 235.243. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated that ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate can be transformed into various heterocyclic compounds. For instance, Harb et al. (1989) found that similar ethyl carboxylates could be converted into multiple derivatives including pyrano-[2,3-c]pyrazole and pyrano[2,3-b]pyridine derivatives through reactions with nucleophilic reagents, indicating the compound's potential for creating diverse heterocyclic structures Harb et al., 1989.

Novel Annulation Reactions

The compound's utility in novel annulation reactions was explored by Zhu et al. (2003), who demonstrated that ethyl 2-methyl-2,3-butadienoate, a related compound, could undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines. This suggests the potential for this compound in similar catalytic annulations Zhu et al., 2003.

Antibacterial Activity

Anusevičius et al. (2014) conducted a study on a structurally similar compound, which upon reaction with different hydrazines, resulted in the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives. Some of these synthesized compounds showed weak antibacterial activity, hinting at potential biomedical applications of this compound derivatives Anusevičius et al., 2014.

Fluorescent Molecules and Herbicide Potentials

Wu et al. (2006) explored the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, showcasing its unique reactivity for creating trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, one of the synthesized compounds was identified as a novel fluorescent molecule, indicating the potential for this compound derivatives in developing new fluorophores Wu et al., 2006.

Properties

IUPAC Name

ethyl 4-methyl-3-oxo-1,2-dihydropyrido[2,3-b]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-3-17-11(16)8-10(15)14(2)9-7(13-8)5-4-6-12-9/h4-6,8,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZPFROYTHZESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)N(C2=C(N1)C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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